molecular formula C19H18N4OS B15110964 7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15110964
M. Wt: 350.4 g/mol
InChI Key: JUKQCOJRZUVGMU-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and various substituents such as methoxyphenyl, methylsulfanyl, and phenyl groups

Preparation Methods

The synthesis of 7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with suitable aldehydes or ketones to form the fused triazolopyrimidine structure.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyrimidine ring. Common reagents include alkyl halides, aryl halides, and sulfonates.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds, expanding its structural diversity.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent, although further research is needed to fully understand its therapeutic potential.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific substituents and their positions, leading to variations in their chemical reactivity and biological activity.

    Pyrimido[4,5-d]pyrimidines: These compounds also have a fused ring system but with different nitrogen atom arrangements, resulting in distinct properties and applications.

    Triazolopyrimidines with different substituents: Variations in the substituents on the triazolopyrimidine ring can significantly impact the compound’s reactivity, stability, and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methylsulfanyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18N4OS/c1-24-15-10-8-14(9-11-15)17-12-16(13-6-4-3-5-7-13)20-18-21-19(25-2)22-23(17)18/h3-12,17H,1-2H3,(H,20,21,22)

InChI Key

JUKQCOJRZUVGMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)SC)C4=CC=CC=C4

Origin of Product

United States

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